![molecular formula C17H9ClFN3O2S B6417068 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 326913-66-0](/img/structure/B6417068.png)
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one (CFATC) is a heterocyclic compound derived from the thiadiazole class of compounds. It has been studied extensively in the laboratory for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been studied for its potential applications in the field of biochemistry and molecular biology. It has been used as a fluorescent probe to study the structure and function of proteins and other biological molecules. It has also been used as a fluorescent dye to detect and quantify various biomolecules in cell cultures. Furthermore, 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been used to study the structure and function of enzymes and has been used as a fluorescent marker in cell imaging studies.
Mecanismo De Acción
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a fluorescent molecule that emits light when exposed to ultraviolet light. This light emission is due to the presence of a conjugated system of alternating double and single bonds in the molecule. The light emission is also affected by the presence of a fluorine atom in the molecule, which increases the fluorescence intensity. The emission of light is also affected by the presence of a thiadiazole ring, which acts as a photosensitizer and increases the efficiency of the light emission.
Biochemical and Physiological Effects
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it can interact with proteins, enzymes, and other biological molecules in the cell. It has been found to inhibit the activity of certain enzymes in vitro, suggesting that it may have potential therapeutic applications. In addition, it has been found to induce apoptosis in certain cell lines, suggesting that it may have potential anticancer applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in laboratory experiments has several advantages. It is a highly stable molecule, making it suitable for long-term storage. In addition, it is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in biochemical assays. Furthermore, its fluorescence intensity is affected by the presence of other molecules, which can complicate the interpretation of results.
Direcciones Futuras
Given the potential applications of 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, there are several possible future directions for research. One possible direction is to investigate its use as a therapeutic agent for the treatment of various diseases. Another possible direction is to further explore its use as a fluorescent probe for the study of proteins and other biological molecules. Additionally, further research could be conducted to investigate its potential applications in cell imaging and drug delivery. Finally, studies could be conducted to explore its potential use as an anticancer agent.
Métodos De Síntesis
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can be synthesized from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol and 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution at room temperature, and the product is then isolated by column chromatography. This method of synthesis has been used to produce 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in high yields and with good purity.
Propiedades
IUPAC Name |
6-chloro-3-[5-(4-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-1-6-14-9(7-10)8-13(16(23)24-14)15-21-22-17(25-15)20-12-4-2-11(19)3-5-12/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXSAITMXJQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6416998.png)
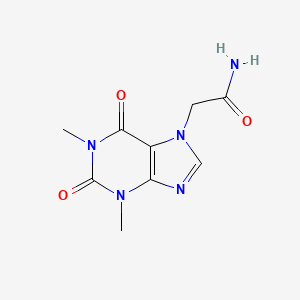
![2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B6417005.png)
![4-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzamide](/img/structure/B6417008.png)
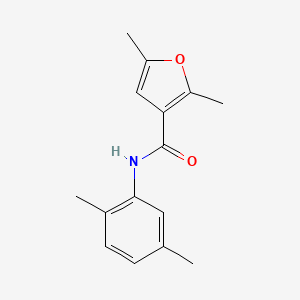
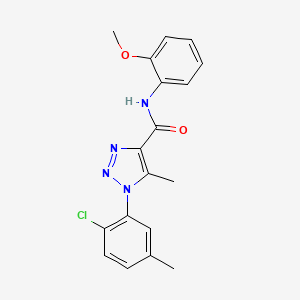
![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)
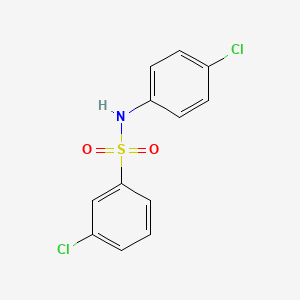
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)
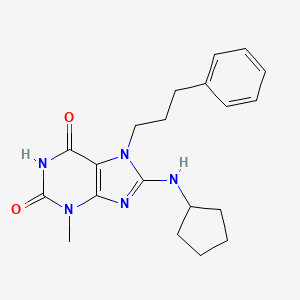
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)
![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)